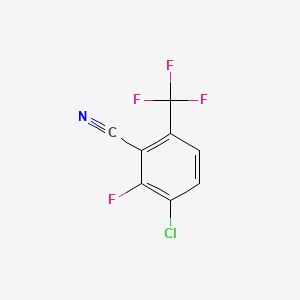

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

概要

説明

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as 3-chloro-2-fluoro-6-nitrobenzonitrile, is reacted with trifluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

化学反応の分析

Types of Reactions: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Antagonistic Activity in Neuropathic Pain

Recent studies have highlighted the potential of fluorinated compounds, including 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, as selective antagonists for the P2X3 receptor, which is implicated in neuropathic pain. Research indicates that modifications of the trifluoromethyl group significantly enhance metabolic stability and receptor selectivity. For instance, derivatives of this compound have shown promising results in increasing the mechanical withdrawal threshold in animal models of neuropathic pain, suggesting their potential as anti-nociceptive agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have demonstrated that halide substitutions can lead to variations in biological activity. The introduction of different halides has been shown to affect the antagonistic properties towards P2X3 receptors, with certain combinations yielding improved efficacy and stability .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods. A notable synthetic route involves the use of 2,3-dichlorotrifluorotoluene as a precursor, which undergoes fluorination and cyano substitution to yield the desired product. This method is characterized by its mild reaction conditions and high yield (over 67%) with minimal environmental impact due to the avoidance of hazardous reagents .

Industrial Relevance

The efficient synthesis of this compound is crucial for its application in pharmaceuticals and agrochemicals. The ability to produce it with high purity (>97%) and yield makes it attractive for large-scale industrial production .

Polymer Chemistry

In polymer chemistry, this compound has been investigated for its role as a monomer or additive in the development of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical structure and properties. Its presence in various analytical methods helps ensure accuracy and reliability in quantitative assessments involving fluorinated compounds .

Safety and Handling Considerations

Given the chemical nature of this compound, safety protocols must be strictly followed during handling. It is essential to avoid contact with skin and eyes, utilizing appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound .

作用機序

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate biological pathways, leading to desired therapeutic effects .

類似化合物との比較

- 2-Chloro-3-(trifluoromethyl)benzonitrile

- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

- 2-Fluoro-6-(trifluoromethyl)benzonitrile

Uniqueness: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

生物活性

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzene ring substituted with chlorine, fluorine, and trifluoromethyl groups. These substitutions significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances binding affinity, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its role as an inhibitor of cholesteryl ester transfer protein (CETP), which is crucial in lipid metabolism and cardiovascular health.

- Anticancer Activity: Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- MCF Cell Line: Certain derivatives accelerate apoptosis in MCF cell lines, suggesting potential for breast cancer treatment.

- U87 Glioblastoma Cells: Related compounds showed an IC50 value of 45.2 ± 13.0 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties:

- Plasmodium falciparum: Studies have shown that modifications to the structure can enhance activity against malaria parasites, with some derivatives demonstrating EC50 values as low as 0.004 μM .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF Cell Line | Not specified | |

| Anticancer | U87 Glioblastoma Cells | 45.2 ± 13.0 μM | |

| Antiparasitic | Plasmodium falciparum | 0.004 μM |

Case Study: CETP Inhibition

A study focusing on the synthesis of CETP inhibitors highlighted the role of trifluoromethyl groups in enhancing the potency and selectivity of these compounds. The incorporation of such groups was linked to improved pharmacological profiles in treating hyperlipidemia and cardiovascular diseases .

特性

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIILPWTQMSBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。